molecular formula C16H30O8 B605142 Acid-PEG4-t-butyl ester CAS No. 1835759-85-7

Acid-PEG4-t-butyl ester

Cat. No. B605142
M. Wt: 350.41
InChI Key: LXMHKDZTUDTSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG4-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The terminal carboxylic acid of Acid-PEG4-t-butyl ester can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions . A study on the functionalization of esters via 1,3-chelation using NaOtBu provides insights into the mechanistic investigations and synthetic applications .


Molecular Structure Analysis

Acid-PEG4-t-butyl ester has a molecular weight of 350.4 g/mol . Its molecular formula is C16H30O8 . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Acid-PEG4-t-butyl ester molecule .


Chemical Reactions Analysis

The terminal carboxylic acid of Acid-PEG4-t-butyl ester can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Acid-PEG4-t-butyl ester has a molecular weight of 350.4 g/mol . Its molecular formula is C16H30O8 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Drug Delivery Enhancement

Acid-PEG4-t-butyl ester and its derivatives are instrumental in enhancing drug delivery. The conjugation with PEG (Polyethylene Glycol) aids in maintaining sustained levels and bioactivity of drugs in vivo. For instance, PEG conjugates of potent α4 integrin inhibitors, linked via t-butyl esters, have been shown to achieve sustained levels and bioactivity following subcutaneous administration to rats (Smith et al., 2013). Additionally, PEG esters have been employed to enhance the solubility and bioavailability of poorly soluble drugs, as seen in the development of Polysorbate (Tween) based microemulsions (Kaur & Mehta, 2017).

Tumor Therapy Applications

In tumor therapy, Acid-PEG4-t-butyl ester derivatives have been used to create more efficient drug delivery systems. A notable example is the development of hollow mesoporous silica nanoparticles (HMSNs) for tumor microenvironment-triggered drug delivery, which demonstrated significant inhibition of tumor growth with minimal side effects (Liu et al., 2016).

Soil Microbial Community Impact

Acid-PEG4-t-butyl ester, in the form of herbicide esters like 2,4-Dichlorophenoxyacetic acid butyl ester, has been studied for its effects on soil microbial communities. It was observed that the herbicide could significantly shift the microbial community structure in soils, particularly at higher concentrations (Zhang et al., 2010).

Pharmaceutical Applications

In pharmaceuticals, Acid-PEG4-t-butyl ester derivatives like carboxymethylcellulose-poly(ethylene glycol) hydrogel films have been used for the controlled delivery of poorly soluble drugs. These hydrogel films exhibit excellent hemocompatibility and cytocompatibility, making them suitable for drug delivery applications (Ghorpade et al., 2018).

Polymer Synthesis

In the field of polymer synthesis, Acid-PEG4-t-butyl ester and related compounds play a role in producing biodegradable polymeric carriers for drug delivery. These carriers, based on poly(ethylene glycol) and fumarate units, are linked by ester bonds to ensure biodegradability in vivo, making them suitable for high drug loading applications (Mero et al., 2009).

Safety And Hazards

Acid-PEG4-t-butyl ester has been classified under GHS07. The hazard statements include H302, H315, H319, and H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Acid-PEG4-t-butyl ester is a PEG derivative that is commonly used in bio-conjugation . It is also used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

properties

IUPAC Name

3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHKDZTUDTSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162928
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG4-t-butyl ester

CAS RN

1835759-85-7
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Acid-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Acid-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Acid-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Acid-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Acid-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.